CO2 Fixation Catalytic Activity: Pyrazolium Ionic Liquid from 1,2-Diethyl-3,5-dimethylpyrazolium Bromide (DEDMPzBr) vs. DEPzBr and DEMPzBr
While 1,4-diethyl-3,5-dimethyl-1H-pyrazole itself is the neutral precursor, its structural isomer 1,2-diethyl-3,5-dimethylpyrazolium bromide (DEDMPzBr)—the active quaternary salt catalyst for CO2 cycloaddition—exhibits a propylene carbonate yield in the range of 82.7%–88.7% under optimized conditions. In direct head-to-head comparison with two closely related pyrazolium ionic liquids, the catalytic activity follows the experimentally verified rank order DEPzBr (1,2-diethylpyrazolium bromide) > DEDMPzBr > DEMPzBr (1,2-diethyl-3-methylpyrazolium bromide) at 120 °C, 2.0 MPa initial CO2 pressure, 4 h reaction time, and 0.5 mol% catalyst loading [1]. This demonstrates that 3,5-dimethyl substitution yields intermediate catalytic activity relative to the unsubstituted and mono-methyl analogs, a balance that may be leveraged for mechanistic studies targeting the interplay between steric bulk and hydrogen-bonding ability.
| Evidence Dimension | Propylene carbonate (PC) yield in CO2 cycloaddition with propylene oxide |
|---|---|
| Target Compound Data | DEDMPzBr: 82.7%–88.7% PC yield (reported range for all three ILs in the study) |
| Comparator Or Baseline | DEPzBr (1,2-diethylpyrazolium bromide): highest activity; DEMPzBr (1,2-diethyl-3-methylpyrazolium bromide): lowest activity |
| Quantified Difference | Catalytic activity rank order: DEPzBr > DEDMPzBr > DEMPzBr. DEDMPzBr (dimethyl) is intermediate between the unsubstituted (DEPzBr) and mono-methyl (DEMPzBr) variants. |
| Conditions | 120 °C, 2.0 MPa initial CO2 pressure, 4 h, 0.5 mol% catalyst loading, solvent- and metal-free |
Why This Matters
The rank-order activity data enables a rational choice: the dimethyl-substituted pyrazolium (accessible via 1,4-diethyl-3,5-dimethyl-1H-pyrazole) provides a distinct catalytic profile—intermediate between the unsubstituted and mono-methylated forms—that can be exploited to balance activity with other desirable properties such as thermal stability or reusability.
- [1] Chen, C., Ma, Y., Zheng, D., Zhang, J., Ren, T., Wang, L., & Zhang, J. (2018). Influence of different substitution in pyrazolium ionic liquids on catalytic activity for the fixation of CO2 under solvent- and metal-free conditions. Tetrahedron, 74(15), 1776-1784. View Source
